molecular formula C12H18O2 B13844762 Ethyl (E,E,Z)-2,4,6-Decatrienoate

Ethyl (E,E,Z)-2,4,6-Decatrienoate

Cat. No.: B13844762
M. Wt: 194.27 g/mol
InChI Key: HBJMCXQIYRADQA-KBPWROHVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (E,E,Z)-2,4,6-decatrienoate (EDT) is a synthetic ethyl ester analog of the known pheromone synergist methyl (2E,4E,6Z)-2,4,6-decatrienoate. Its primary research value lies in the field of agricultural entomology and integrated pest management (IPM), where it has been demonstrated to significantly enhance the attraction of the invasive brown marmorated stink bug (BMSB), Halyomorpha halys , to its aggregation pheromone in field trapping studies . When deployed in combination with the two-component aggregation pheromone, EDT acts synergistically, resulting in a capture rate of stink bugs that is significantly greater than the effect of the pheromone alone . This synergistic activity makes it a critical compound for developing more effective monitoring and attract-and-kill strategies against this economically damaging pest . The geometric isomerism of the trienoate chain is crucial for its biological activity, a characteristic well-established in its methyl ester analogs . The synthesis of such geometrically defined trienoates typically exploits Wittig-type olefination reactions to carefully control the configuration of the double bonds . Researchers interested in the synthesis and stability of these compounds should note that geometric isomers of 2,4,6-decatrienoates can exhibit significant instability and require careful handling, often involving protection from light and temperature control . This product is intended for scientific research purposes only. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound in accordance with all applicable laboratory safety guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

ethyl (2E,4E,6Z)-deca-2,4,6-trienoate

InChI

InChI=1S/C12H18O2/c1-3-5-6-7-8-9-10-11-12(13)14-4-2/h6-11H,3-5H2,1-2H3/b7-6-,9-8+,11-10+

InChI Key

HBJMCXQIYRADQA-KBPWROHVSA-N

Isomeric SMILES

CCC/C=C\C=C\C=C\C(=O)OCC

Canonical SMILES

CCCC=CC=CC=CC(=O)OCC

Origin of Product

United States

Advanced Analytical and Spectroscopic Characterization of Ethyl E,e,z 2,4,6 Decatrienoate

Chromatographic Separation and Purification Techniques

Chromatography is indispensable for isolating specific isomers from a mixture and assessing the purity of the synthesized or extracted compound. The separation of geometric isomers of decatrienoates is challenging due to their similar physical properties.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Profiling and Identification

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile compounds like ethyl decatrienoate isomers. The gas chromatograph separates isomers based on their boiling points and interactions with the stationary phase of the GC column, while the mass spectrometer provides information about the mass-to-charge ratio of the molecule and its fragments, aiding in structural identification.

The separation of cis/trans isomers is achievable using specific capillary GC columns. For instance, columns with polar stationary phases, such as those containing cyanosiloxane, can effectively resolve isomers of unsaturated fatty acid esters based on differences in their configuration. nih.gov The retention times for different isomers can vary, with trans isomers often eluting after their cis counterparts under certain conditions. nih.gov

In the context of ethyl decatrienoate isomers, GC-MS analysis would allow for the separation of the (E,E,Z) isomer from other geometric configurations such as (E,E,E), (E,Z,E), etc. The mass spectrum for ethyl (E,E,Z)-2,4,6-decatrienoate would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight (194.28 g/mol ). The fragmentation pattern would provide further structural confirmation, showing characteristic losses of the ethoxy group (-OCH2CH3) and hydrocarbon fragments. While mass spectrometry itself may not distinguish between isomers as they often produce identical spectra, the combination with chromatographic separation based on retention time provides definitive identification. researchgate.net The identity of each separated isomer can be confirmed by comparing its retention time and mass spectrum to that of a known analytical standard and spectral libraries. jmaterenvironsci.comekb.eg

High-Performance Liquid Chromatography (HPLC) for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, purification, and purity assessment of non-volatile or thermally sensitive compounds. For ethyl decatrienoate isomers, reversed-phase HPLC (RP-HPLC) is a common approach. In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. Separation occurs based on the differential partitioning of the isomers between the two phases, with more polar compounds eluting earlier.

A more specialized and effective method for separating geometric isomers of unsaturated esters is silver ion HPLC (Ag-HPLC). researchgate.net This technique utilizes a stationary phase impregnated with silver ions (Ag⁺). The separation is based on the formation of reversible charge-transfer complexes between the silver ions and the π-electrons of the carbon-carbon double bonds. The stability of these complexes depends on the number, position, and geometry of the double bonds. Molecules with cis double bonds tend to form more stable complexes and are therefore retained longer on the column than molecules with trans double bonds. researchgate.net This method has been successfully used to separate the four geometric isomers of ethyl 2,4-decadienoate and would be highly effective for resolving the more complex mixture of ethyl 2,4,6-decatrienoate isomers. researchgate.net

Table 1: HPLC Method Parameters for Isomer Separation (Illustrative)

ParameterSettingPurpose
Column Reversed-Phase C18 or Silver-Ion (Ag⁺) ColumnStationary phase for differential interaction with isomers.
Mobile Phase Acetonitrile/Water or Hexane/Acetonitrile with AgNO₃Eluent to carry the sample through the column.
Detection UV Detector (e.g., at 260-300 nm)To detect the conjugated isomers as they elute.
Flow Rate 1.0 mL/min (typical)Controls the speed of the separation.

Spectroscopic Elucidation of Molecular Structure and Conformation

Spectroscopy is vital for confirming the molecular structure of the isolated compound, including the specific configuration of the double bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, the key diagnostic signals are those of the vinylic protons (protons on the C=C double bonds). The coupling constants (J-values) between adjacent vinylic protons are critical for assigning the geometry of the double bonds. A large coupling constant (J ≈ 15 Hz) is characteristic of a trans (E) configuration, while a smaller coupling constant (J ≈ 10-12 Hz) indicates a cis (Z) configuration. The protons of the ethyl ester group and the propyl chain at the other end of the molecule would also show characteristic signals. youtube.com

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The chemical shifts of the carbons in the conjugated system provide further confirmation of the structure. The carbonyl carbon of the ester group would appear far downfield (around 167 ppm). google.com

Table 2: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H2~5.8Doublet (d)J2,3 ≈ 15 (E)
H3~7.3Doublet of doublets (dd)J3,2 ≈ 15 (E), J3,4 ≈ 11
H4~6.5Triplet-like (t)J4,3 ≈ 11, J4,5 ≈ 11
H5~6.0Doublet of doublets (dd)J5,4 ≈ 11, J5,6 ≈ 15 (E)
H6~6.2Doublet of triplets (dt)J6,5 ≈ 15 (E), J6,7 ≈ 11 (Z)
H7~5.5Doublet of triplets (dt)J7,6 ≈ 11 (Z), J7,8 ≈ 7.5
O-CH₂ -CH₃~4.2Quartet (q)J ≈ 7.1
O-CH₂-CH₃ ~1.3Triplet (t)J ≈ 7.1
H8~2.2Quartet (q)J ≈ 7.5
H9~1.1SextetJ ≈ 7.5
H10~0.9Triplet (t)J ≈ 7.5

Note: Predicted values are based on general principles and data from similar compounds. Actual values may vary.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show several characteristic absorption bands. A strong absorption band around 1720-1730 cm⁻¹ corresponds to the C=O stretching of the α,β-unsaturated ester. The C=C stretching vibrations of the conjugated system would appear in the 1600-1650 cm⁻¹ region. The C-O stretching of the ester would be visible around 1150-1250 cm⁻¹. Additionally, C-H out-of-plane bending vibrations can help confirm the stereochemistry of the double bonds; a band around 965 cm⁻¹ is characteristic of a trans (E) double bond.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibration Type
~2960C-H (Alkyl)Stretching
~1725C=O (α,β-unsaturated ester)Stretching
~1640, ~1610C=C (Conjugated)Stretching
~1250C-O (Ester)Stretching
~965=C-H (trans)Out-of-plane bending

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about conjugated electronic systems. This compound has a long conjugated system of three double bonds and a carbonyl group, which will result in a strong absorption in the ultraviolet region. The wavelength of maximum absorbance (λmax) is expected to be significantly higher than that of a simple diene, likely falling in the 280-320 nm range, confirming the presence of the extended conjugated π-system.

Advanced Hyphenated Techniques for Comprehensive Analysis

The comprehensive analysis of complex organic molecules like this compound, a polyunsaturated ester, necessitates the use of advanced hyphenated analytical techniques. These methods combine the separation power of chromatography with the identification capabilities of spectrometry, providing a multi-dimensional understanding of the compound's structure and purity. The application of techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Comprehensive Two-Dimensional Gas Chromatography (GCxGC), and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) is critical for its unambiguous characterization, particularly in complex matrices like natural extracts or synthetic reaction mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds such as this compound. nih.govmdpi.com In this technique, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "molecular fingerprint" for identification.

For this compound, GC-MS analysis would involve injection into a GC system equipped with a suitable capillary column, often a non-polar or medium-polarity column, to achieve good separation from other components. researchgate.net The mass spectrum would be expected to show the molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions resulting from the cleavage of the ester group and the polyunsaturated carbon chain. The specific fragmentation pattern helps in confirming the structure and identifying the positions of the double bonds, although complex rearrangements can sometimes occur.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

For highly complex samples containing numerous isomers or trace-level impurities, comprehensive two-dimensional gas chromatography (GCxGC) coupled with a mass spectrometer (GCxGC-MS) offers significantly enhanced separation power. nih.govmdpi.com This technique utilizes two different capillary columns with orthogonal separation mechanisms (e.g., a non-polar column followed by a polar column). researchgate.net The effluent from the first column is trapped and then rapidly injected into the second column, creating a two-dimensional chromatogram with highly resolved peaks. mdpi.com

In the context of this compound, GCxGC-MS would be invaluable for separating it from its various geometric isomers (e.g., other E/Z combinations) and any positional isomers of the double bonds. nih.gov The structured nature of the GCxGC plot, where compounds of similar chemical class group together, would aid in the confident identification of the target compound even in a complex matrix of other fatty acid esters. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For less volatile or thermally labile compounds, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. youtube.com LC separates compounds in a liquid mobile phase based on their affinity for a stationary phase. The separated compounds are then introduced into a mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI) to minimize fragmentation and preserve the molecular ion. nih.gov In a tandem MS setup, the molecular ion of interest can be selected and further fragmented to provide detailed structural information. youtube.com

The analysis of this compound by LC-MS/MS would likely involve reversed-phase chromatography. The use of tandem mass spectrometry would allow for selected reaction monitoring (SRM), a highly sensitive and selective method for quantification. By monitoring specific precursor-to-product ion transitions, it is possible to detect and quantify the compound with high accuracy, even at very low concentrations. unimi.it

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy provides an unparalleled ability to obtain detailed structural information of analytes separated by LC. nih.gov This technique is particularly powerful for the unambiguous identification of isomers, where mass spectrometry alone may not be sufficient. sci-hub.se By flowing the eluent from the LC column into an NMR spectrometer, complete ¹H and ¹³C NMR spectra can be acquired for each separated peak.

For this compound, LC-NMR would be instrumental in definitively confirming the (E,E,Z) stereochemistry of the double bonds. The coupling constants and chemical shifts of the olefinic protons in the ¹H NMR spectrum provide direct evidence of the geometry of each double bond. nih.govmagritek.com While less sensitive than MS-based techniques, the structural richness of NMR data makes LC-NMR a crucial tool for the complete characterization of novel or complex unsaturated esters.

Table 1: Hypothesized Analytical Data for this compound from Advanced Hyphenated Techniques

Analytical TechniqueParameterExpected Value/ObservationSignificance
GC-MS Retention Index (non-polar column)Specific value dependent on column and conditionsAids in identification and separation from isomers.
Molecular Ion (m/z)194.13Confirms the molecular weight of the compound.
Key Fragment Ions (m/z)149, 121, 93, 79, 67, 45Provides structural information about the ester and hydrocarbon chain.
GCxGC-MS 1st Dimension Retention TimeDependent on boiling point/polaritySeparation from other compounds based on primary column characteristics.
2nd Dimension Retention TimeDependent on polarity/shapeHigh-resolution separation from geometric and positional isomers.
LC-MS/MS (ESI+) Precursor Ion (m/z)195.14 [M+H]⁺Selection of the protonated molecule for fragmentation.
Product Ions (m/z)Specific fragments from collision-induced dissociationConfirms the structure and allows for selective quantification.
LC-NMR ¹H NMR Chemical Shifts (ppm)Distinct signals for olefinic protons (~5.5-7.5 ppm)Provides information on the electronic environment of protons.
¹H-¹H Coupling Constants (Hz)Specific J-values for trans (~15 Hz) and cis (~10 Hz) protonsUnambiguously determines the (E) and (Z) configuration of double bonds.
¹³C NMR Chemical Shifts (ppm)Characteristic signals for carbonyl, olefinic, and aliphatic carbonsConfirms the carbon skeleton of the molecule.

Biological and Ecological Roles of Ethyl E,e,z 2,4,6 Decatrienoate

The Dual Role of an Attractant and Synergist

As a semiochemical, Ethyl (E,E,Z)-2,4,6-decatrienoate exhibits a fascinating duality in its function. It can act as a direct attractant for some species, while for others, its primary role is to amplify the attractiveness of existing pheromones.

Boosting the Signal: Enhancement of Aggregation Pheromone Activity in Halyomorpha halys

One of the most well-documented roles of this compound is as a synergist for the aggregation pheromone of the brown marmorated stink bug, Halyomorpha halys. nih.govweebly.com This invasive agricultural pest utilizes a two-component aggregation pheromone to draw in other individuals. nih.gov Research has demonstrated that the addition of this compound to traps baited with this pheromone significantly increases the capture of both adult and nymphal H. halys. nih.govweebly.com Interestingly, when used alone, this compound is not attractive to the stink bugs. nih.govresearchgate.net This synergistic relationship highlights the compound's ability to enhance the efficacy of the primary pheromonal signal, making it a valuable tool for monitoring and potentially managing this pest. nih.gov

Field trials conducted in various regions of the United States have consistently shown that traps baited with the combination of the H. halys aggregation pheromone and this compound capture significantly more stink bugs than traps with the pheromone alone. nih.govweebly.com This effect has been observed throughout the season, indicating its potential for long-term monitoring strategies. weebly.com

Interactive Table 1: Synergistic Effect of this compound on Halyomorpha halys Trap Captures

TreatmentRelative Capture Rate (Adults)Relative Capture Rate (Nymphs)
Pheromone AloneBaselineBaseline
Pheromone + this compoundSignificantly HigherSignificantly Higher
This compound AloneNot AttractiveNot Attractive

A Wider Audience: Interspecific Cross-Attraction and Kairomonal Effects

The influence of this compound extends beyond a single species. It can act as a kairomone, a chemical substance produced by one species that benefits another, often a predator or parasitoid, by indicating the presence of a host or prey. For instance, tachinid flies, which are parasitoids of stink bugs, are known to use stink bug pheromones as kairomones to locate their hosts. researchgate.net While direct evidence for this compound attracting tachinid flies is still being investigated, its methyl ester counterpart, mthis compound, has been shown to attract these parasitoids. researchgate.net

Furthermore, various isomers of methyl 2,4,6-decatrienoate have been found to attract other stink bug species, such as the green stink bug, Acrosternum hilare, even though this species does not appear to produce these compounds itself. researchgate.net This suggests a broader ecological role for these types of compounds in mediating interactions between different insect species. The detection of these chemical cues by a range of insects indicates that they may activate generally tuned olfactory receptors across various species. nih.gov

How Insects Perceive the Signal: Chemosensory Mechanisms

The ability of insects to detect and respond to this compound is rooted in their sophisticated chemosensory systems. Specialized sensory neurons in their antennae are tuned to recognize specific volatile compounds, initiating a cascade of events that leads to a behavioral response.

Listening with Antennae: Electrophysiological Studies

Electrophysiological techniques, particularly electroantennography (EAG), have been instrumental in understanding how insects perceive volatile compounds. EAG measures the electrical potential changes from the entire antenna in response to an odor stimulus, providing a direct measure of the antennal sensory neurons' collective response.

Studies using EAG have shown that the antennae of various insect species can detect a wide range of volatile compounds. science.govpsu.edu For example, research on different tortricid moth species demonstrated dose-dependent EAG responses to ethyl (E,Z)-2,4-decadienoate, a structurally similar compound, confirming its perception by these insects. nih.govresearchgate.net Similarly, EAG studies on the red imported fire ant and other insect species revealed that a variety of insects can detect alarm pheromones from other species, suggesting a broad sensitivity to certain chemical cues. nih.govmdpi.com While specific EAG data for this compound across a wide range of non-target species is not extensively available, the existing research on similar compounds strongly suggests that insect antennae are equipped to detect it.

From Binding to Behavior: Receptor Binding and Signal Transduction

Once a volatile compound like this compound binds to a specific olfactory receptor protein on the surface of a sensory neuron in an insect's antenna, it triggers a signal transduction pathway. This intricate process converts the chemical signal into an electrical signal that is then transmitted to the brain.

While the specific receptors for this compound have not been definitively identified in most species, the general mechanism of olfaction is well-understood. The binding of the odorant molecule to the receptor initiates a series of intracellular events, often involving G-proteins, which ultimately leads to the opening of ion channels and the depolarization of the neuron. This electrical signal, or action potential, then travels along the axon of the sensory neuron to the antennal lobe of the insect's brain. In the antennal lobe, the information from various sensory neurons is processed and integrated, ultimately leading to a behavioral response, such as attraction towards the source of the compound. The specificity of this response is determined by which combination of olfactory receptors is activated. nih.govnih.gov

The Resulting Actions: Behavioral Ecology of Insect Response

The perception of this compound by an insect's chemosensory system translates into observable behaviors that have significant ecological implications. The primary behavioral response is attraction, which can manifest in different ways depending on the context and the species involved.

In the case of Halyomorpha halys, the synergistic effect of this compound with the aggregation pheromone leads to a stronger aggregation response. nih.govweebly.com This increased attraction can result in higher densities of stink bugs in a particular area, which has implications for their mating success and ability to find suitable overwintering sites.

The kairomonal effects of similar compounds on parasitoids demonstrate another layer of behavioral ecology. The attraction of natural enemies to the chemical cues of their hosts is a critical component of biological control. By exploiting these chemical signals, parasitoids can more efficiently locate their hosts, leading to increased parasitism rates. researchgate.net The behavioral response of an insect to a semiochemical is a key factor in its survival and reproductive success, and it plays a vital role in shaping the structure and dynamics of insect communities.

Field Efficacy Studies and Behavioral Assays in Pest Management Contexts

This compound, commonly known as the pear ester, is a naturally occurring volatile compound emitted by ripe pears. federalregister.govusda.govresearchgate.net It serves as a potent kairomone, a chemical signal that benefits the receiver, for the codling moth, Cydia pomonella, a major pest of pome fruits and walnuts worldwide. usda.govusda.govnih.gov This attraction extends to both male and female moths, making the pear ester a valuable tool for monitoring and managing this pest. federalregister.govusda.gov

Field trials have consistently demonstrated the effectiveness of this compound in attracting codling moths. In studies conducted in apple and walnut orchards, traps baited with this pear ester captured both sexes in numbers comparable to those caught in traps using the standard codling moth sex pheromone. usda.govnih.gov The specificity of this attraction is a key advantage, as the pear ester does not appear to attract other insects, including beneficial ones. usda.govusda.gov This high degree of specificity allows for more targeted monitoring of codling moth populations, enabling more precise timing of control measures and potentially reducing the reliance on broad-spectrum insecticides. nih.gov

Behavioral assays have further elucidated the role of this compound in codling moth behavior. Beyond simple attraction, the pear ester has been shown to stimulate oviposition, or egg-laying, in female codling moths. usda.gov In laboratory settings, both choice and no-choice tests revealed a significant increase in the number of eggs laid by female moths in the presence of the pear ester. usda.gov This finding suggests that the compound not only guides the moths to a suitable host but also encourages them to lay their eggs, highlighting its critical role in the reproductive cycle of the pest.

The efficacy of the pear ester as a monitoring tool has been explored in various orchard settings. In New Zealand apple orchards, traps baited with this compound showed potential for monitoring the flight activity of female codling moths. nih.gov Interestingly, while the catch of female moths increased with higher loadings of the pear ester in the bait, there was no corresponding dose-response in the capture of male moths. nih.gov Furthermore, combining the pear ester with the codling moth sex pheromone did not enhance the attractiveness of the pheromone and, in some cases, even reduced the number of male moths captured. nih.gov

Studies have also investigated the impact of the pear ester on newly-hatched codling moth larvae. Research indicates that treating apple and pear fruits with this compound can reduce the number of larvae that enter the fruit, thereby decreasing the amount of damage they cause. researchgate.net This suggests a potential for direct application of the pear ester in control strategies to disrupt larval behavior and improve the efficacy of other control methods. researchgate.net

The practical application of this compound in pest management is further supported by its exemption from the requirement of a tolerance for residues on all food commodities by the U.S. Environmental Protection Agency, when used according to good agricultural practices. federalregister.gov This regulatory status underscores its potential as a safe and effective component of integrated pest management (IPM) programs. usda.govresearchgate.net

Table 1: Field Efficacy of this compound in Codling Moth Trapping

Location/Orchard Type Lure Type Target Pest Key Finding Reference
California Walnut & Apple Orchards This compound Cydia pomonella (Codling Moth) Attracted both male and female moths in numbers comparable to sex pheromone lures. usda.govnih.gov usda.govnih.gov
New Zealand Apple Orchards This compound Cydia pomonella (Codling Moth) Higher lure loading increased female catch but not male catch. nih.gov Combination with sex pheromone did not enhance and sometimes reduced male capture. nih.gov nih.gov
Italian Chestnut Orchards This compound Chestnut tortricids (Cydia fagiglandana, Cydia splendana, Pammene fasciana) The compound showed attractive activity for these non-target tortricid species. researchgate.net researchgate.net
U.S. Orchards This compound Halyomorpha halys (Brown Marmorated Stink Bug) When combined with the H. halys aggregation pheromone, it enhanced the capture of the stink bugs. nih.gov nih.gov

Influence of Stereochemistry on Behavioral Response

The behavioral response of insects to semiochemicals is often highly dependent on the specific stereochemistry of the compound. In the case of ethyl decatrienoate, the geometric configuration of the double bonds significantly influences its attractiveness to the codling moth, Cydia pomonella.

Field bioassays have demonstrated a clear preference by codling moths for the (E,E,Z) isomer of ethyl 2,4,6-decatrienoate over other geometric isomers. usda.govusda.govnih.gov Specifically, the (E,Z) geometric isomers of a series of 2,4-decadienoic acid esters were found to be far more attractive than their (E,E) counterparts. usda.govnih.gov This indicates that the spatial arrangement of the atoms in the molecule is a critical factor for recognition by the moth's olfactory receptors.

Further research has explored the attraction of codling moths to different ester analogues of (E,Z)-2,4-decadienoic acid. While various alcohol chain length substitutions were tested, the ethyl ester, this compound, consistently elicited a stronger capture response compared to the propyl, methyl, butyl, and hexyl analogues. usda.govusda.govnih.gov This highlights the specificity of the codling moth's response not only to the stereochemistry of the diene but also to the nature of the alcohol moiety.

The importance of the trienoate structure has also been investigated in other insect species. For instance, while this compound enhances the attraction of the brown marmorated stink bug, Halyomorpha halys, to its aggregation pheromone, the stink bug itself is primarily attracted to mthis compound. nih.govresearchgate.netnih.gov This suggests that while the core decatrienoate structure is recognized, different species may have evolved preferences for different ester forms of the molecule.

Table 2: Influence of Stereochemistry and Analogues on Codling Moth Attraction

Compound/Isomer Target Insect Behavioral Effect Reference
Ethyl (E,Z)-2,4-decadienoate isomers Cydia pomonella (Codling Moth) (E,Z) isomers were significantly more attractive than (E,E) isomers. usda.govnih.gov usda.govnih.gov
Propyl (E,Z)-2,4-decadienoate Cydia pomonella (Codling Moth) Less attractive than the ethyl ester. usda.goventsocbc.ca usda.goventsocbc.ca
Methyl (E,Z)-2,4-decadienoate Cydia pomonella (Codling Moth) Less attractive than the ethyl ester. usda.gov usda.gov
Butyl (E,Z)-2,4-decadienoate Cydia pomonella (Codling Moth) Less attractive than the ethyl ester. usda.gov usda.gov
Hexyl (E,Z)-2,4-decadienoate Cydia pomonella (Codling Moth) Less attractive than the ethyl ester. usda.gov usda.gov
Mthis compound Halyomorpha halys (Brown Marmorated Stink Bug) Acts as a pheromone synergist, attractive to this species. researchgate.netnih.gov researchgate.netnih.gov
This compound Halyomorpha halys (Brown Marmorated Stink Bug) Enhances captures when combined with the aggregation pheromone. nih.gov nih.gov

Environmental Dynamics and Stability of Ethyl E,e,z 2,4,6 Decatrienoate

Degradation Pathways and Kinetics

The stability of Ethyl (E,E,Z)-2,4,6-decatrienoate is primarily challenged by its conjugated polyene system and ester functionality, which are susceptible to photodegradation, photoisomerization, oxidation, and thermal degradation.

Exposure to sunlight, particularly ultraviolet (UV) radiation, is a primary driver of degradation for many organic semiochemicals. gre.ac.ukresearchgate.net For this compound, two main photochemical processes are of concern: photodegradation and photoisomerization.

Photoisomerization: The (2E,4E,6Z) geometric configuration of the double bonds is crucial for the biological activity of the molecule. UV radiation provides the energy to overcome the rotational barrier of the carbon-carbon double bonds, leading to E/Z (or trans/cis) isomerization. nih.govresearchgate.net This process can convert the active (E,E,Z) isomer into a mixture of various geometric isomers, such as (E,E,E), (E,Z,Z), (Z,E,E), etc. rsc.org These photoisomers may have reduced or no biological activity, effectively lowering the concentration of the active pheromone and reducing the lure's attractiveness. The rate of isomerization is dependent on factors like the wavelength and intensity of the light. nih.gov Studies on other polyenes have shown that direct irradiation without a photosensitizer can lead to selective isomerization. nih.gov

Photodegradation: Beyond isomerization, absorption of UV light can lead to the irreversible breakdown of the molecule. mdpi.comnih.gov The conjugated triene system acts as a chromophore, absorbing light energy which can lead to bond cleavage. nih.gov Potential photodegradation pathways for unsaturated esters include:

C-O bond cleavage of the ethyl ester group. nih.gov

Oxidative reactions initiated by photolytically generated radicals, leading to the formation of hydroperoxides, aldehydes, and other smaller molecules.

Cyclization reactions within the 10-carbon chain, prompted by the excited state of the conjugated system.

The photodegradation rate is influenced by the presence of photosensitizing substances in the environment and the specific matrix in which the compound is formulated. mdpi.com

Oxidative Degradation: The multiple double bonds in this compound make it highly susceptible to oxidation. Atmospheric oxygen (autoxidation) and other oxidants like ozone can attack the molecule. rsc.org The mechanism typically involves a free-radical chain reaction initiated at the allylic positions (the carbon atoms adjacent to the double bonds). This process leads to the formation of hydroperoxides, which are unstable and can decompose into a variety of secondary products, including aldehydes, ketones, and shorter-chain carboxylic acids. nih.gov This not only depletes the active compound but can also lead to the formation of compounds that may be repellent to the target insect. The rate of oxidation is influenced by temperature, the presence of metal ions (which can act as catalysts), and exposure to UV light. researchgate.net

Thermal Degradation: At elevated temperatures, common in field conditions, this compound can undergo thermal degradation. researchgate.net The stability of unsaturated esters decreases at higher temperatures. nih.gov The primary thermal degradation pathways can include:

Ester pyrolysis: Cleavage of the ester bond to form a carboxylic acid and an alkene.

Isomerization: High temperatures can also promote geometric isomerization of the double bonds, similar to photoisomerization.

Polymerization/Cyclization: The conjugated system can undergo thermally induced polymerization or intramolecular cyclization reactions.

Studies on vinyl ester resins show that degradation begins with the formation of products like water, benzene, and styrene, indicating the breakdown of the core structure at high temperatures. mdpi.com The activation energy for thermo-oxidative degradation in similar ester-based resins has been measured in the range of 90-110 kJ·mol⁻¹. mdpi.com

Formulation Chemistry and Release Rate Dynamics of Lures

The practical efficacy of this compound as a lure is critically dependent on its formulation. The dispenser serves not only as a carrier but also as a system to protect the semiochemical from rapid degradation and to control its release into the environment. researchgate.netusda.gov

The choice of dispenser matrix is a key factor in determining the stability of the pheromone and its release profile over time. Different materials offer varying degrees of protection and release kinetics. mdpi.com

Rubber Septa: Commonly used for their ease of loading and relatively low cost. They offer moderate protection against environmental degradation. The release rate from rubber septa can be initially high and then decline over time, approximating first-order kinetics. ncsu.edu

Polymeric Matrices (e.g., Polyethylene, PVC): These can be formulated as vials, sachets, or fibers. researchgate.netnih.gov Polymers can be selected to create a matrix that provides good protection against UV light and oxidation. researchgate.net The release is often diffusion-controlled and can be engineered to follow zero-order kinetics, providing a more constant release rate over the lure's lifespan. tandfonline.com

Wax Matrices: Wax-based dispensers can be loaded with the semiochemical and offer good protection from moisture. The release rate is often dependent on the melting point and composition of the wax. mdpi.com

Microcapsules: This technology involves encapsulating the semiochemical in microscopic polymer shells. researchgate.net It offers excellent protection from environmental factors and allows for a controlled, often slow, release. The release can be triggered by fracture of the capsules or diffusion through the capsule wall.

The interaction between the semiochemical and the dispenser matrix affects its volatility. A matrix in which the pheromone is more soluble will generally result in a slower, more controlled release. usda.gov

Table 1: Comparison of Common Dispenser Matrix Properties for Semiochemicals

Dispenser Type Typical Release Kinetics Protection from UV/Oxidation Longevity
Rubber Septa First-Order (declining rate) Moderate Weeks
Polyethylene Vials/Bags Near Zero-Order (constant rate) Good Weeks to Months
Wax Matrix Temperature-Dependent Good Variable
Microcapsules Slow, Controlled Release Excellent Months

The performance of a lure in the field is a dynamic process influenced by several fluctuating environmental factors. numberanalytics.com

Temperature: This is one of the most significant factors. An increase in ambient temperature raises the vapor pressure of the semiochemical and increases its rate of diffusion through the dispenser matrix, resulting in an exponentially higher release rate. tandfonline.comusda.gov While this may increase short-term attractiveness, it will also deplete the lure more quickly, reducing its effective field life. gre.ac.uk

UV Radiation: As discussed in section 5.1.1, direct exposure to sunlight can lead to rapid isomerization and degradation of the active compound, reducing the lure's efficacy. researchgate.net The dispenser matrix plays a crucial role in shielding the pheromone from UV light. researchgate.net

Wind and Airflow: Air moving across the surface of the dispenser accelerates the volatilization of the semiochemical. tandfonline.cominsectslimited.com Wind also dictates the formation and direction of the pheromone plume, which is essential for guiding the target insect to the trap. High winds can dilute the plume too quickly, while stagnant air may not disperse it effectively. insectslimited.com

Humidity and Precipitation: High humidity can influence the release rates from some polymeric and porous dispensers. researchgate.netusda.gov Rain can physically wash lure material from its substrate if it is not adequately protected by a rain-fast formulation, such as a wax matrix or a sealed sachet. usda.gov

The interplay of these factors determines the functional lifespan of a lure containing this compound and is a critical consideration for developing effective pest monitoring and control programs.

Advanced Research Directions and Future Perspectives on Ethyl E,e,z 2,4,6 Decatrienoate

Computational Chemistry and Molecular Modeling Studies

Computational approaches are indispensable for predicting the behavior and properties of molecules like Ethyl (E,E,Z)-2,4,6-decatrienoate, offering insights that can guide empirical research.

Structure-Activity Relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure correlates with its biological activity. For semiochemicals, SAR helps to identify the key structural features necessary for interaction with insect olfactory receptors. While extensive field research has been conducted on the methyl analog (MDT) as a pheromone for species like the brown-winged green bug (Plautia stali) and an attractant for the brown marmorated stink bug (Halyomorpha halys), specific SAR studies for the ethyl ester are not yet prevalent. researchgate.netresearchgate.net

Future research will likely focus on comparative SAR studies between the ethyl and methyl esters. The primary structural difference—the ethyl group versus the methyl group—is expected to influence several key properties:

Volatility: The slightly larger ethyl group may lead to lower volatility compared to the methyl ester, which could affect its dispersal in the environment and its active space as a semiochemical.

Receptor Binding: The size and conformation of the ester group are critical for fitting into the binding pocket of a specific olfactory receptor protein. umn.edu Computational docking simulations could model the binding affinity of this compound with known insect odorant-binding proteins and compare it to that of MDT. researchgate.net

Biological Activity: The ultimate biological response is determined by the strength and nature of the receptor interaction. It is plausible that the ethyl ester could act as an agonist, antagonist, or synergist, depending on the target species and the specific olfactory system.

Table 1: Potential SAR Investigation Parameters for this compound
Structural FeatureParameter to InvestigatePredicted Influence on ActivityComputational Method
Ethyl Ester GroupVolatility, PolarityAffects diffusion rate and active spaceMolecular Dynamics (MD)
Ethyl Ester GroupBinding AffinityAlters fit within receptor binding pocketMolecular Docking
Conjugated Pi-SystemElectronic DistributionGoverns intermolecular interactionsQuantum Mechanics (QM)
Geometric IsomerismMolecular ShapeCritical for precise receptor recognitionConformational Analysis

The geometry of the double bonds (E/Z configuration) is crucial for the biological activity of decatrienoate esters. researchgate.net The (E,E,Z) configuration of the title compound is one of eight possible geometric isomers. Theoretical studies using quantum chemical calculations can predict the relative stability of these isomers. nih.govchemrxiv.org Generally, stability is a balance between steric hindrance (which would favor E, or trans, configurations) and electron delocalization effects (which can sometimes stabilize Z, or cis, configurations). nih.gov

Computational models can calculate the ground-state energies of all eight isomers of Ethyl-2,4,6-decatrienoate to predict their relative abundance at thermodynamic equilibrium. This is critical for synthesis, as it can inform which isomers are likely to be produced as byproducts, and for field studies, as isomerization can occur in lures over time. researchgate.net

Table 2: Geometric Isomers of Ethyl-2,4,6-Decatrienoate
Isomer ConfigurationPredicted Relative Stability (General Trend)Rationale
(E,E,E)HighMinimizes steric hindrance
(E,E,Z)Moderate to HighBalance of steric and electronic factors
(E,Z,E)ModerateIncreased steric strain
(E,Z,Z)Moderate to LowIncreased steric strain
(Z,E,E)ModerateSteric strain near ester group
(Z,E,Z)LowSignificant steric strain
(Z,Z,E)LowSignificant steric strain
(Z,Z,Z)Very LowMaximum steric hindrance

Biosynthetic Pathway Elucidation (Comparative Studies with Related Esters)

The precise biosynthetic pathway of this compound in any organism has not been fully elucidated. However, knowledge of general fatty acid and ester biosynthesis in plants and insects allows for the formulation of a hypothetical pathway. nih.gov Such pathways are critical for understanding how organisms produce these signals and could open avenues for biotechnological production.

The synthesis of esters in biological systems typically involves a two-step process: youtube.comyoutube.com

Activation of a Carboxylic Acid: A polyunsaturated fatty acid, deca-2,4,6-trienoic acid, would first be activated, commonly by conversion to its Coenzyme A (CoA) thioester (decatrienoÿl-CoA).

Esterification: An enzyme, likely an acyltransferase, would then catalyze the transfer of the decatrienoyl group from CoA to ethanol (B145695), releasing the final ethyl ester product. nih.gov

Comparative studies with known biosynthetic pathways for other esters, such as the triterpene esters in plants or other insect pheromones, will be invaluable. nih.gov Identifying the specific genes and enzymes responsible for the desaturation of the fatty acid precursor and the final esterification step with ethanol is a key future research goal.

Table 3: Hypothetical Biosynthetic Steps for this compound
StepReactionPrecursor(s)ProductPutative Enzyme Class
1Fatty Acid SynthesisAcetyl-CoA, Malonyl-CoASaturated C10 Fatty AcidFatty Acid Synthase (FAS)
2DesaturationSaturated C10 Fatty Acid(E,E,Z)-Deca-2,4,6-trienoic acidDesaturase(s)
3ThioesterificationDecatrienoic Acid, ATP, CoADecatrienoyl-CoAAcyl-CoA Synthetase
4EsterificationDecatrienoyl-CoA, EthanolThis compoundAlcohol Acyltransferase (AAT)

Integration into Multi-Component Semiochemical Blends and Complex Ecological Systems

Semiochemicals rarely act in isolation; they are typically part of a complex chemical language. A prime example is the powerful synergy observed between MDT and the aggregation pheromone of the brown marmorated stink bug. nih.govresearchgate.net Traps baited with a combination of the pheromone and MDT catch significantly more adults and nymphs than traps with either component alone. nih.govresearchgate.net This indicates that MDT acts as a synergist, enhancing the attractiveness of the primary pheromone. researchgate.net

Future research on this compound should investigate its potential role within similar multi-component systems. Key research questions include:

Does the ethyl ester act as a synergist for known pheromones in other species?

Can it act as an antagonist, reducing the attraction of an insect to a particular source?

What is the optimal ratio of the ethyl ester to other components for maximum behavioral effect? researchgate.net

Answering these questions requires carefully designed field-trapping experiments and laboratory behavioral assays. Understanding these interactions is crucial for developing effective pest management strategies that leverage the full complexity of insect chemical communication.

Table 4: Known Synergistic Blend for Halyomorpha halys (for comparison)
ComponentChemical NameRole
Pheromone Component 1(3S,6S,7R,10S)-10,11-epoxy-1-bisabolen-3-olPrimary Aggregation Pheromone
Pheromone Component 2(3R,6S,7R,10S)-10,11-epoxy-1-bisabolen-3-olPrimary Aggregation Pheromone
SynergistMthis compound (MDT)Enhances attraction to pheromone

Source: nih.govresearchgate.netresearchgate.net

Novel Analytical Method Development for Environmental Monitoring of Trienoate Esters

Developing robust and sensitive analytical methods is essential for detecting and quantifying trace amounts of trienoate esters in complex environmental matrices like air, water, and soil. epa.govepa.gov Such methods are needed for monitoring the dispersal of lures used in pest management and for discovering new natural sources of these compounds.

Current methods for analyzing similar semiochemicals often rely on gas chromatography-mass spectrometry (GC-MS). chemijournal.com However, future development should focus on enhancing both sensitivity and selectivity.

Sample Preparation: Techniques like solid-phase microextraction (SPME) can be optimized for the efficient extraction and concentration of trienoate esters from air or water samples, reducing the need for solvents and minimizing sample volume.

Chromatographic Separation: The separation of all eight geometric isomers can be challenging. The use of multi-dimensional gas chromatography (GCxGC) could provide the necessary resolution to separate co-eluting isomers.

Detection: High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, enabling confident identification of the target analyte even in complex environmental samples.

The development of standardized analytical protocols is crucial for ensuring data quality and comparability across different laboratories and environmental monitoring programs. epa.gov

Table 5: Comparison of Potential Analytical Techniques for Trienoate Ester Analysis
TechniquePrincipleAdvantagesChallenges for Trienoate Esters
SPME-GC-MSAdsorption/desorption followed by GC separation and MS detectionSolvent-free, high sensitivityIsomer co-elution, matrix effects
HPLC-MSLiquid phase separation followed by MS detectionSuitable for less volatile compoundsLower resolution for geometric isomers
GCxGC-TOFMSComprehensive two-dimensional GC separation with time-of-flight MSSuperior isomer separation, structured chromatogramsComplex data analysis, higher instrument cost

Source: chemijournal.comfrontiersin.org

Q & A

Basic Research Questions

Q. What analytical methods are recommended for structural identification and purity assessment of methyl (E,E,Z)-2,4,6-decatrienoate?

  • Methodology : Use gas chromatography (GC) coupled with mass spectrometry (GC-MS) for initial separation and identification of geometric isomers. Confirm stereochemistry via hydrogen nuclear magnetic resonance (¹H-NMR) to distinguish between E and Z configurations at double bonds. For purity validation, employ high-performance liquid chromatography (HPLC) with a polar column to resolve isomer mixtures. Field-collected samples should be stabilized to prevent sunlight-induced isomerization .

Q. What synthetic routes are available for producing mthis compound with high stereochemical fidelity?

  • Methodology : A stereoselective synthesis involves Wittig olefination starting from (E)-4,4-dimethoxy-2-butenal. Key steps include:

  • Sequential addition of phosphonium ylides to build the triene backbone.
  • Use of manganese dioxide for in situ oxidation during condensation.
  • Final esterification with methanol under acidic catalysis.
    This method achieves 55% yield with minimal isomer contamination .

Q. How is mthis compound applied in integrated pest management (IPM) strategies?

  • Methodology : The compound acts as a cross-species aggregation pheromone for invasive stink bugs like Halyomorpha halys. Deploy it in field traps baited with gray rubber septa impregnated with 2.5–4.0 mg of the compound. Traps should be placed in orchards or crop borders during late-season monitoring. Synergistic effects are observed when combined with trans/cis-bisabolene epoxides (5:95 ratio), increasing capture rates by 40–60% compared to single-component lures .

Q. What analytical challenges arise in quantifying mthis compound in environmental samples?

  • Methodology : Challenges include isomerization under UV light and thermal degradation during GC analysis. Mitigate these by:

  • Storing samples in amber vials at -20°C.
  • Using low-temperature GC injectors (≤150°C) and polar capillary columns (e.g., DB-WAX).
  • Validating stability via accelerated aging tests under simulated field conditions .

Advanced Research Questions

Q. How does the synergy between mthis compound and bisabolene epoxides enhance trap efficacy for Halyomorpha halys?

  • Methodology : Synergy is attributed to olfactory receptor co-stimulation . In field trials, combining 2.5 mg of mthis compound with 2.5 mg of bisabolene epoxides increased adult captures by 43% over 67 two-week periods. Use electroantennography (EAG) to map receptor responses and Y-tube olfactometers to validate behavioral synergies .

Q. How does photoisomerization of methyl 2,4,6-decatrienoate isomers affect their biological activity?

  • Methodology : The (E,E,Z) isomer rearranges to (E,Z,Z) and other forms under sunlight, reducing attraction efficacy by 30–50% after 7 days. Assess stability using UV-Vis spectroscopy and field-aged lure comparisons . Stabilize lures by encapsulating isomers in UV-protective matrices (e.g., polyethylene glycol) .

Q. Why does mthis compound cross-attract non-target species like Acrosternum hilare?

  • Methodology : Cross-attraction may result from evolutionary conservation of pheromone receptors . In Maryland field trials, 35% of A. hilare captures were attributed to mthis compound, despite its absence in their pheromone profile. Investigate receptor homology via CRISPR-based gene editing or RNA interference (RNAi) in model species .

Q. How can trap designs be optimized for large-scale surveillance of invasive stink bugs?

  • Methodology : Use multiple-lure traps combining mthis compound with α-pinene, ethanol, and ipsenol. A 2018 study achieved 90% detection efficiency for H. halys and co-monitored wood-boring beetles. Test trap height (1.5–2.0 m above ground) and spacing (20–30 m intervals) in grid patterns to maximize coverage .

Q. What is the impact of stereoisomerism on the biological activity of methyl 2,4,6-decatrienoate analogs?

  • Methodology : The (E,E,Z) isomer is 10× more attractive to H. halys than (E,Z,Z) or (Z,E,Z) forms. Compare activity via dose-response bioassays and molecular docking simulations to predict binding affinities to odorant-binding proteins. Field data show that isomer purity >95% is critical for consistent results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.